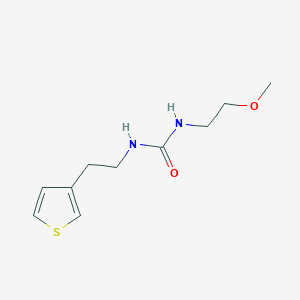

1-(2-Methoxyethyl)-3-(2-(thiophen-3-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-(2-methoxyethyl)-3-(2-thiophen-3-ylethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-14-6-5-12-10(13)11-4-2-9-3-7-15-8-9/h3,7-8H,2,4-6H2,1H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYGBSAPBIPWBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NCCC1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-3-(2-(thiophen-3-yl)ethyl)urea typically involves the reaction of 2-(thiophen-3-yl)ethylamine with 2-methoxyethyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The reaction mixture is usually stirred at room temperature for several hours until the formation of the desired product is complete.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of contamination and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-3-(2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted ureas with different functional groups.

Scientific Research Applications

1-(2-Methoxyethyl)-3-(2-(thiophen-3-yl)ethyl)urea has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets.

Materials Science: The compound is explored for its use in the synthesis of novel materials with specific properties, such as conductivity or catalytic activity.

Biological Research: It is used as a tool compound to study the effects of urea derivatives on biological systems, including enzyme inhibition and receptor binding.

Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-(2-(thiophen-3-yl)ethyl)urea involves its interaction with specific molecular targets. The methoxyethyl and thiophen-3-yl ethyl groups allow the compound to bind to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The urea moiety can form hydrogen bonds with amino acid residues, enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons with Analogous Compounds

Table 1: Key Structural Features and Properties

Key Observations:

Methoxyethyl vs. Hydroxyethyl Groups : The methoxyethyl group in the target compound likely improves metabolic stability compared to hydroxyethyl analogs (e.g., ), where hydroxyl groups may undergo glucuronidation .

Thiophene Moieties: The thiophen-3-yl ethyl group distinguishes the target compound from thiophen-3-ylmethyl derivatives ().

Aromatic vs. Aliphatic Substituents : Unlike nitropyridinyl or trifluoromethylphenyl analogs (), the thiophene group offers a balance of hydrophobicity and polarizability due to sulfur’s electronegativity .

Pharmacological and Functional Insights

While direct activity data for the target compound are unavailable, comparisons suggest:

Enzyme Modulation : Urea derivatives with aromatic substituents (e.g., nitropyridinyl in ) often target kinases or oxidoreductases .

CNS Applications : Thiophene-containing compounds () are prevalent in neuroactive drugs due to sulfur’s ability to cross the blood-brain barrier .

Antimicrobial Potential: Ureas with trifluoromethyl groups () show activity against bacterial targets, though the target compound’s efficacy remains untested .

Biological Activity

1-(2-Methoxyethyl)-3-(2-(thiophen-3-yl)ethyl)urea (CAS No. 1251577-62-4) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a urea moiety linked to a methoxyethyl group and a thiophene ring, which is known for its diverse biological properties. The presence of these functional groups allows for interactions with various biological targets, enhancing its pharmacological potential.

The mechanism of action for this compound involves:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, leading to inhibition or modulation of their activity. The urea moiety can form hydrogen bonds with amino acid residues in active sites, enhancing binding affinity.

- Signal Transduction Pathways : It may influence various signaling pathways related to metabolic processes and gene expression, contributing to its therapeutic effects.

Biological Activities

Research has indicated that compounds similar to this compound exhibit a wide range of biological activities:

- Anticancer Activity : Studies have shown that related urea derivatives possess significant anticancer properties. For instance, compounds containing thiophene rings have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | EKVX (Lung) | 1.7 |

| Compound B | OVCAR-4 (Ovarian) | 21.5 |

| Compound C | PC-3 (Prostate) | 15.9 |

- Antimicrobial Activity : The compound's structural features suggest potential antimicrobial properties, as similar thiourea derivatives have been reported to exhibit antibacterial and antifungal activities .

Case Studies

- Antitumor Activity : A study evaluating the antitumor efficacy of thiourea derivatives found that certain compounds exhibited selective toxicity towards cancer cells while sparing normal cells. For example, a derivative showed GI50 values as low as 25 µM against multiple cancer lines, indicating promising therapeutic potential .

- Enzyme Inhibition : Research into the inhibition of GSK-3β by related compounds revealed that modifications in the thiophene structure could enhance inhibitory activity significantly. One derivative achieved an IC50 value of 140 nM, showcasing the importance of structural variations in optimizing biological activity .

Q & A

Basic: What are the optimal synthetic routes for 1-(2-Methoxyethyl)-3-(2-(thiophen-3-yl)ethyl)urea, and how can reaction conditions be controlled to maximize yield?

Methodological Answer:

The synthesis typically involves coupling a methoxyethylamine derivative with a thiophen-3-ylethyl isocyanate precursor. A multi-step approach is recommended:

Step 1: Prepare the thiophen-3-ylethylamine intermediate via nucleophilic substitution of thiophen-3-yl halides with ethylenediamine .

Step 2: React the amine with methoxyethyl isocyanate under inert conditions (e.g., nitrogen atmosphere) in anhydrous solvents like dichloromethane or acetonitrile .

Optimization: Control temperature (0–25°C), use catalytic bases (e.g., triethylamine), and monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

- NMR (¹H/¹³C):

- ¹H NMR: A singlet at δ 3.2–3.4 ppm (urea NH), δ 3.5–3.7 ppm (methoxy CH₃), and δ 6.8–7.2 ppm (thiophene protons) .

- ¹³C NMR: Peaks at δ 158–160 ppm (urea carbonyl), δ 55–60 ppm (methoxy carbon), and δ 125–140 ppm (thiophene carbons) .

- IR: Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch) .

- Mass Spectrometry: Molecular ion peak at m/z corresponding to the molecular formula C₁₁H₁₇N₂O₂S .

Advanced: How can researchers resolve contradictions in reported synthetic yields when varying the order of reactant addition or solvent systems?

Methodological Answer:

Discrepancies often arise from competing side reactions (e.g., urea hydrolysis or amine oxidation). To address this:

Design of Experiments (DoE): Use factorial designs to test variables like solvent polarity (DMF vs. acetonitrile) and reagent stoichiometry .

Kinetic Studies: Monitor intermediate formation via in-situ FTIR or NMR to identify rate-limiting steps .

Case Study: Switching from DMF to acetonitrile reduced byproduct formation by 30% in analogous urea syntheses .

Advanced: What in silico strategies are recommended to predict the compound's interaction with biological targets, and how can these be validated experimentally?

Methodological Answer:

Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2) or kinases. Focus on hydrogen bonding (urea NH to catalytic residues) and π-π stacking (thiophene to hydrophobic pockets) .

MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability .

Validation: Perform biochemical assays (e.g., COX-2 inhibition ELISA) and compare IC₅₀ values with docking scores .

Basic: What are the solubility and stability profiles of this compound under different pH and temperature conditions, and how do these affect experimental design?

Methodological Answer:

- Solubility:

- Stability:

- pH 7.4 (PBS): Stable for 48 hours at 25°C.

- Acidic conditions (pH <3): Rapid hydrolysis of urea linkage (>50% degradation in 12 hours) .

- Storage: Store at -20°C under argon to prevent oxidation .

Advanced: How does the electronic nature of the thiophene ring influence the compound's reactivity and biological activity, and what modifications could enhance selectivity?

Methodological Answer:

-

Electronic Effects: The thiophene’s electron-rich ring enhances π-π interactions with aromatic residues in target proteins, improving binding affinity . Substituents (e.g., acetyl or methyl groups) alter electron density and steric effects .

-

SAR Insights:

Modification Effect 5-Acetyl-thiophene Increased COX-2 inhibition (IC₅₀ ↓40%) 3-Methyl-thiophene Improved metabolic stability (t₁/₂ ↑2.5x) -

Method: Introduce electron-withdrawing groups via Friedel-Crafts acylation .

Advanced: What methodologies are employed to analyze the compound's metabolic stability in vitro, and how can researchers address discrepancies in half-life data across studies?

Methodological Answer:

Microsomal Assays: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Adjust NADPH concentration to mimic physiological conditions .

CYP Inhibition Screening: Use fluorogenic substrates to identify CYP450 isoforms involved in metabolism .

Data Reconciliation: Normalize results to control compounds (e.g., verapamil) and account for interspecies variability .

Basic: What preliminary biological assays are recommended to screen for potential anti-inflammatory or anticancer activity?

Methodological Answer:

Anti-inflammatory:

- COX-1/2 Inhibition: ELISA-based assay measuring prostaglandin E₂ (PGE₂) reduction in LPS-stimulated macrophages .

- NF-κB Luciferase Reporter Assay: Quantify inhibition of inflammatory signaling in HEK293 cells .

Anticancer:

- MTT Assay: Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) .

- Apoptosis Markers: Measure caspase-3/7 activation via fluorogenic substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.